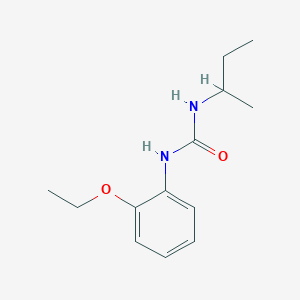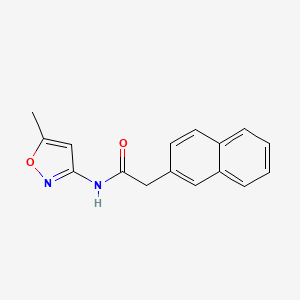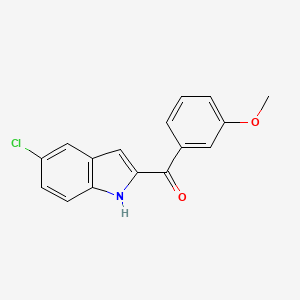![molecular formula C20H21N5O B5365396 5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)
5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine is not well understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity and leading to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In medicinal chemistry, this compound has shown anti-cancer activity by inhibiting the growth of cancer cells. It has also shown neuroprotective effects by preventing the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In materials science, this compound has shown high gas adsorption capacity, making it a potential candidate for gas storage and separation applications. In catalysis, this compound has shown high catalytic activity in various organic synthesis reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost, low solubility in water, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to reduce the cost of production.
3. Exploration of new applications of this compound in fields such as energy storage, sensing, and imaging.
4. Development of derivatives of this compound with improved properties such as solubility and selectivity.
5. Studies to evaluate the toxicity and safety of this compound for potential medical applications.
In conclusion, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine involves the reaction of 4-(1H-pyrazol-1-ylmethyl)piperidine with 2,4'-bipyridine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes with potential applications in organic synthesis.
Propiedades
IUPAC Name |
[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(6-pyridin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-2-3-19(22-14-18)17-4-9-21-10-5-17)24-12-6-16(7-13-24)15-25-11-1-8-23-25/h1-5,8-11,14,16H,6-7,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLYXZHWRQDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[N-(allyloxy)butanimidoyl]-4-amino-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5365318.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)

![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)





![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)

![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)